Quinoxaline-6-sulfonamide
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Overview
Description
Quinoxaline-6-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a quinoxaline ring system substituted with a sulfonamide group at the sixth position. The presence of both the quinoxaline and sulfonamide moieties contributes to its broad-spectrum biological activities, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-sulfonamide typically involves the condensation of 2-nitroaniline with a sulfonyl chloride derivative under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently cyclized to form the quinoxaline ring. Common reagents used in this synthesis include sodium hydroxide, ethanol, and various sulfonyl chlorides .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance sustainability and reduce environmental impact. Transition-metal-free catalysis and microwave-assisted synthesis are some of the advanced techniques used to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Quinoxaline-6-sulfonamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-sulfonic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions include quinoxaline-6-sulfonic acid, aminoquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
Quinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.
Mechanism of Action
The mechanism of action of quinoxaline-6-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase and dihydropteroate synthase, leading to antimicrobial effects. Additionally, the quinoxaline ring can intercalate with DNA, disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoxaline-6-sulfonamide can be compared with other similar compounds, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: A quinoxaline derivative with anticancer properties.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness: this compound stands out due to its unique combination of the quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities and make it a versatile scaffold for drug development.
Properties
Molecular Formula |
C8H7N3O2S |
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Molecular Weight |
209.23 g/mol |
IUPAC Name |
quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C8H7N3O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H2,9,12,13) |
InChI Key |
MXQPKTHZFJALPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1S(=O)(=O)N |
Origin of Product |
United States |
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